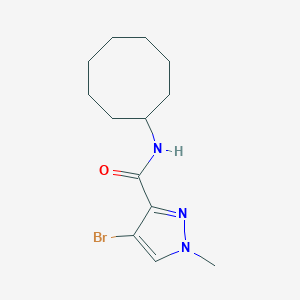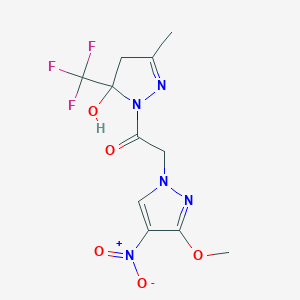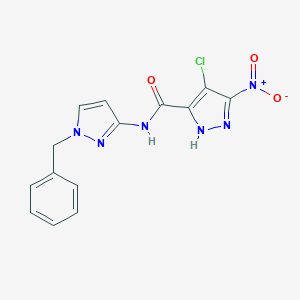
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. JWH-018 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
作用机制
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide is a potent agonist of the cannabinoid receptors CB1 and CB2. When this compound binds to these receptors, it activates signaling pathways that regulate various physiological processes. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain, appetite, and mood. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Activation of the endocannabinoid system
2. Modulation of pain perception
3. Alteration of mood and behavior
4. Inhibition of inflammation
5. Regulation of appetite and metabolism
实验室实验的优点和局限性
One of the main advantages of using 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of other neurotransmitters or signaling pathways.
However, one of the main limitations of using this compound in lab experiments is its potential for abuse and dependence. Due to its similarity to natural cannabinoids, this compound has been used recreationally as a substitute for marijuana. This has led to concerns about the safety and ethical implications of using this compound in scientific research.
未来方向
There are several future directions for research on 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide, including:
1. Investigating the long-term effects of this compound on the endocannabinoid system and other physiological processes
2. Studying the effects of this compound on different cell types and tissues
3. Developing more selective agonists and antagonists of the cannabinoid receptors CB1 and CB2
4. Investigating the potential therapeutic applications of this compound in various diseases and conditions, such as chronic pain, inflammation, and metabolic disorders.
In conclusion, this compound is a synthetic cannabinoid that has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its potency and selectivity for the cannabinoid receptors CB1 and CB2 make it a valuable tool for studying the effects of cannabinoids on specific physiological processes. However, its potential for abuse and dependence raises concerns about the safety and ethical implications of using this compound in scientific research. Further research is needed to fully understand the long-term effects and potential therapeutic applications of this compound.
合成方法
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide is synthesized by reacting 1-pentyl-3-(4-bromo-phenyl)indole with cyclooctylmagnesium bromide, followed by N-methylation with methyl iodide. The resulting product is then converted to the carboxamide form using a standard carboxylation reaction. The overall yield of this synthesis method is approximately 10%.
科学研究应用
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. Some of the applications of this compound in scientific research include:
1. Studying the effects of cannabinoids on the central nervous system
2. Investigating the role of the endocannabinoid system in pain modulation
3. Examining the effects of cannabinoids on immune function
4. Studying the effects of cannabinoids on appetite and metabolism
属性
分子式 |
C13H20BrN3O |
|---|---|
分子量 |
314.22 g/mol |
IUPAC 名称 |
4-bromo-N-cyclooctyl-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20BrN3O/c1-17-9-11(14)12(16-17)13(18)15-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,15,18) |
InChI 键 |
XSBHLWICBHVCCR-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCCCCC2)Br |
规范 SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCCCCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)


![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)

